molecular formula C15H20N2 B1619197 Indole, 3-(2-piperidinoethyl)- CAS No. 26628-87-5

Indole, 3-(2-piperidinoethyl)-

Cat. No. B1619197
CAS RN: 26628-87-5
M. Wt: 228.33 g/mol
InChI Key: PJVCNRSWJSLGCV-UHFFFAOYSA-N
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Description

Indole, 3-(2-piperidinoethyl)- is a structurally diverse compound . It belongs to the class of organic compounds known as indoles . These compounds share a typical core structure consisting of a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP) .


Synthesis Analysis

Indole and its derivatives can be synthesized using various methodologies . For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . Biocatalytic approaches have also been developed to convert indole into halogenated and oxygenated derivatives .


Molecular Structure Analysis

Indole diterpenoids (IDTs) are a structurally diverse class of fungal secondary metabolites, all sharing a common core structure consisting of indole, and a diterpene carbon backbone derived from four mevalonate-derived isoprene units . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .


Chemical Reactions Analysis

Indole can give rise to substituted indoles . Three examples are given: (a) addition of single groups for functionalization (e.g. 3-bromoindole as synthesized by BrvH, a flavin-dependent halogenase encoded in a metagenome); (b) cascaded enzyme-catalyzed and spontaneous reactions, (e.g. hydroxylation by a P450 monooxygenase followed by spontaneous oxidation and dimerization yielding indigo); and © complex biosynthetic pathways of plants and fungi .


Physical And Chemical Properties Analysis

Indole, 3-(2-piperidinoethyl)- is a compound with the molecular formula C14H18N2 . It has an average mass of 214.306 Da and a monoisotopic mass of 214.147003 Da .

Mechanism of Action

Indole is a signaling molecule produced both by bacteria and plants . It has been shown to modulate the development of chronic liver diseases such as alcoholic steatohepatitis and nonalcoholic fatty liver disease . Some indole compounds have also shown significant activity against the H1N1 virus .

Safety and Hazards

Indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, toxic in contact with skin, may cause an allergic skin reaction, and causes serious eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Future research may focus on the development of new methodologies for the synthesis of indole and its derivatives, as well as the exploration of their potential applications in various fields .

properties

IUPAC Name

3-(2-piperidin-1-ylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-4-9-17(10-5-1)11-8-13-12-16-15-7-3-2-6-14(13)15/h2-3,6-7,12,16H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVCNRSWJSLGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181173
Record name Indole, 3-(2-piperidinoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26628-87-5
Record name 3-[2-(1-Piperidinyl)ethyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26628-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 3-(2-piperidinoethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003171325
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Record name Indole, 3-(2-piperidinoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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